Hdac6-IN-27
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Overview
Description
Hdac6-IN-27 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin. Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-27 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For instance, the preparation of this compound may involve the use of palladium-catalyzed cross-coupling reactions, amide bond formation, and selective deprotection steps .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring compliance with Good Manufacturing Practices (GMP). This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing stringent quality control measures to maintain consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Hdac6-IN-27 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
Hdac6-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: Employed in research to understand the biological functions of HDAC6 and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.
Mechanism of Action
Hdac6-IN-27 exerts its effects by selectively inhibiting the activity of HDAC6. This inhibition disrupts the deacetylation of non-histone proteins, leading to changes in protein stability, chromatin dynamics, and gene expression. The molecular targets of this compound include α-tubulin, HSP90, and cortactin. The pathways involved in its mechanism of action include the regulation of protein degradation, cell motility, and stress response .
Comparison with Similar Compounds
Hdac6-IN-27 is unique compared to other HDAC6 inhibitors due to its specific chemical structure and selectivity. Similar compounds include:
Ricolinostat: Another selective HDAC6 inhibitor with a different chemical structure.
ACY-1215: A selective HDAC6 inhibitor used in clinical trials for cancer treatment.
Tubastatin A: Known for its high selectivity towards HDAC6 over other HDAC isoforms.
This compound stands out due to its unique binding affinity and specificity, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-hydroxy-4-[(4-methoxyphenyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C15H15N3O4/c1-22-13-8-6-12(7-9-13)17-15(20)16-11-4-2-10(3-5-11)14(19)18-21/h2-9,21H,1H3,(H,18,19)(H2,16,17,20) |
InChI Key |
IXUUXMKJAWDHKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)NO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.